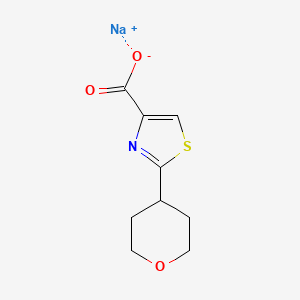

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is a chemical compound with a unique structure that includes an oxane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate typically involves the reaction of oxane derivatives with thiazole carboxylates under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Formation of oxan-4-yl-thiazole-4-carboxylic acid.

Reduction: Formation of oxan-4-yl-thiazole-4-carboxylate alcohol.

Substitution: Formation of halogenated oxan-4-yl-thiazole-4-carboxylate derivatives.

Scientific Research Applications

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

- Sodium 2-(5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl)acetate

- Sodium 2-(4-(hydroxymethyl)oxan-4-yl)acetate

Uniqueness

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of an oxane ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

Sodium 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring and an oxan moiety, which contributes to its biological activity. The thiazole ring is known for its ability to interact with various biological targets, while the oxan group may enhance solubility and bioavailability.

Chemical Formula: C₈H₉NNaO₂S

Molecular Weight: 202.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors, leading to altered cellular functions.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.008 |

| Escherichia coli | 0.25 |

| Klebsiella pneumoniae | 0.008 |

| Salmonella typhi | 0.25 |

Table 1: Antimicrobial Activity of this compound

Antifungal Activity

The compound has also shown promising antifungal activity against several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in metabolic pathways. The thiazole ring's electron-withdrawing properties enhance the compound's binding affinity to target proteins, potentially leading to enzyme inhibition.

Structure-Activity Relationship (SAR)

Studies exploring the SAR of thiazole derivatives indicate that modifications at specific positions on the thiazole ring can significantly impact biological activity. For instance, substituents that enhance hydrophobic interactions or increase electron density on the thiazole ring have been associated with improved antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the effectiveness of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.

- Fungal Inhibition Research : Another study focused on the antifungal properties of the compound against Candida species. The findings revealed that this compound inhibited fungal growth at low concentrations, suggesting its potential utility in treating fungal infections.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Evaluating the compound's effectiveness in animal models.

- Mechanistic studies : Elucidating the precise molecular interactions between the compound and its biological targets.

- Formulation development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Properties

Molecular Formula |

C9H10NNaO3S |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

sodium;2-(oxan-4-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H11NO3S.Na/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 |

InChI Key |

IMAVKVXGVJHPSO-UHFFFAOYSA-M |

Canonical SMILES |

C1COCCC1C2=NC(=CS2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.